

Application of 3-Methylcrotonylglycine as a Biomarker in Newborn Screening

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Compound of Interest		
Compound Name:	3-Methylcrotonylglycine	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the newborn screening of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, an autosomal recessive inherited disorder of leucine metabolism.[1] Deficiency of the mitochondrial enzyme 3-MCC leads to a block in the breakdown of leucine, resulting in the accumulation of toxic metabolites. While the primary screening marker for 3-MCC deficiency in dried blood spots (DBS) is 3-hydroxyisovalerylcarnitine (C5OH), the analysis of 3-MCG, typically in urine, serves as a crucial confirmatory and diagnostic marker.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-MCG in newborn screening programs.

Metabolic Basis for 3-MCG as a Biomarker

In a healthy individual, the essential amino acid leucine is metabolized through a series of enzymatic steps. One of these steps involves the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase. In individuals with 3-MCC deficiency, this enzymatic step is impaired, leading to an accumulation of 3-methylcrotonyl-CoA. The excess 3-methylcrotonyl-CoA is then alternatively metabolized, in part by conjugation with glycine to form **3-methylcrotonylglycine**, which is subsequently excreted in the urine.[2] Therefore, elevated levels of 3-MCG are a hallmark of 3-MCC deficiency.



Clinical Significance

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises, neurological problems, and developmental delay.[1] Newborn screening allows for the early identification of affected individuals, enabling timely intervention and management to prevent the severe consequences of the disorder. While most individuals identified through newborn screening remain asymptomatic, the identification and monitoring of biomarkers like 3-MCG are essential for confirming the diagnosis and guiding clinical management.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for biomarkers associated with 3-MCC deficiency in newborn screening.

Table 1: Primary Screening Marker in Dried Blood Spots (DBS)

Analyte	Method	Typical Cutoff Value (Normal)	Pathological Range in 3-MCC Deficiency
3- Hydroxyisovalerylcarni tine (C5OH)	Tandem Mass Spectrometry (MS/MS)	< 0.5 μmol/L[5]	1.33 to 32.26 μmol/L[5]

Table 2: Confirmatory Biomarkers in Urine



Analyte	Method	Normal Reference Range	Pathological Range in 3-MCC Deficiency
3- Methylcrotonylglycine (3-MCG)	Gas Chromatography- Mass Spectrometry (GC-MS) or Liquid Chromatography- Tandem Mass Spectrometry (LC- MS/MS)	0.0–1.05 mmol/mol creatinine[5]	1.61 to 441 mmol/mol creatinine[2][5]
3-Hydroxyisovaleric Acid (3-HIVA)	Gas Chromatography- Mass Spectrometry (GC-MS) or Liquid Chromatography- Tandem Mass Spectrometry (LC- MS/MS)	0.0–6.1 mmol/mol creatinine[5]	21.5 to 944.9 mmol/mol creatinine[5]

Experimental Protocols

Protocol 1: Quantification of **3-Methylcrotonylglycine** and other Acylglycines in Dried Blood Spots by UPLC-MS/MS (Second-Tier Test)

This protocol is adapted from a method for the quantitation of acylglycines in human dried blood spots.[6][7]

- 1. Materials and Reagents:
- Dried blood spot (DBS) punches (3.2 mm)
- Methanol:water (60:40) extraction solution
- Internal standards (stable isotope-labeled acylglycines)
- 3 N Butanolic-HCl



- Acetonitrile:water (10:90) with 0.1% formic acid for reconstitution
- UPLC system coupled with a tandem quadrupole mass spectrometer
- 2. Sample Preparation:
- Punch two 3.2 mm discs from the DBS into a microcentrifuge tube.
- Add 200 μ L of the extraction solution containing the internal standards.
- Incubate at 23°C for 30 minutes with shaking.
- Transfer 200 μL of the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
- For derivatization, add 150 μL of 3 N butanolic-HCl to each tube.
- Incubate for 30 minutes at 65°C.
- Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitute the dried residue in 100 μL of acetonitrile:water (10:90) with 0.1% formic acid.
- 3. UPLC-MS/MS Analysis:
- Chromatographic Separation: Utilize a suitable UPLC column (e.g., C18) with a gradient elution to separate the acylglycines. The total run time is typically around 10 minutes.[7]
- Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for 3-MCG and other acylglycines.

Protocol 2: Analysis of Urinary **3-Methylcrotonylglycine** by Gas Chromatography-Mass Spectrometry (GC-MS) (Confirmatory Test)

This is a standard method for urinary organic acid analysis.

1. Materials and Reagents:



- Urine sample
- Internal standard (e.g., stable isotope-labeled organic acid)
- Hydroxylamine hydrochloride
- Ethyl acetate for extraction
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization
- GC-MS system
- 2. Sample Preparation:
- Thaw the urine sample and mix thoroughly.
- Add an internal standard to a known volume of urine.
- Adjust the pH to <2 with HCl.
- Extract the organic acids with ethyl acetate.
- Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
- Derivatize the dried residue with BSTFA with 1% TMCS by heating at 60-80°C for 30-60 minutes.
- 3. GC-MS Analysis:
- Gas Chromatography: Use a capillary column suitable for organic acid analysis. Program the oven temperature to separate the derivatized organic acids.
- Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
 Acquire data in full scan mode to identify the characteristic mass spectrum of the trimethylsilyl derivative of 3-methylcrotonylglycine.

Visualizations

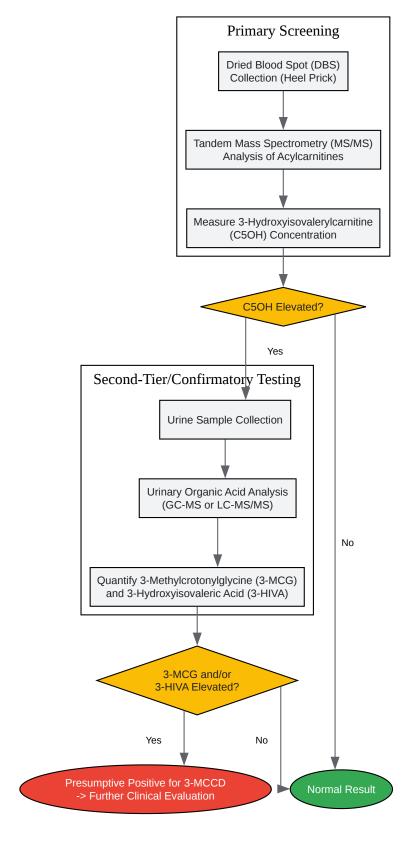




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Caption: Leucine catabolism pathway and the metabolic block in 3-MCC deficiency.





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Caption: Newborn screening workflow for 3-MCC deficiency.



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